
2-(3-(Dimethylamino)propyl)-1-phenylisoquinolin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Dimethylamino)propyl)-1-phenylisoquinolin-3(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenylisoquinolinone core with a dimethylaminopropyl side chain, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Dimethylamino)propyl)-1-phenylisoquinolin-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinolinone core, followed by the introduction of the dimethylaminopropyl side chain. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in monitoring and controlling the reaction parameters, ensuring the quality of the final product.
化学反应分析
Types of Reactions
2-(3-(Dimethylamino)propyl)-1-phenylisoquinolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
科学研究应用
2-(3-(Dimethylamino)propyl)-1-phenylisoquinolin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological processes.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism by which 2-(3-(Dimethylamino)propyl)-1-phenylisoquinolin-3(2H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Dimethylaminopropylamine: A related compound with similar structural features.
Naphthalimide-based Molecules: These compounds share some structural similarities and are used in similar applications.
Uniqueness
What sets 2-(3-(Dimethylamino)propyl)-1-phenylisoquinolin-3(2H)-one apart is its unique combination of a phenylisoquinolinone core and a dimethylaminopropyl side chain. This structure imparts specific chemical and biological properties that make it valuable for various applications.
属性
CAS 编号 |
89707-57-3 |
|---|---|
分子式 |
C20H22N2O |
分子量 |
306.4 g/mol |
IUPAC 名称 |
2-[3-(dimethylamino)propyl]-1-phenylisoquinolin-3-one |
InChI |
InChI=1S/C20H22N2O/c1-21(2)13-8-14-22-19(23)15-17-11-6-7-12-18(17)20(22)16-9-4-3-5-10-16/h3-7,9-12,15H,8,13-14H2,1-2H3 |
InChI 键 |
RKKJQOYGTGSTGN-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCN1C(=O)C=C2C=CC=CC2=C1C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




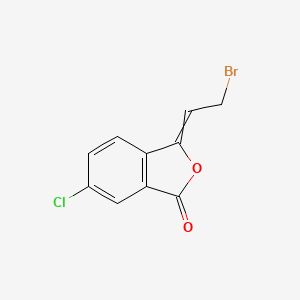
![1-Phenyl-2-[(3-phenylpropyl)sulfanyl]ethan-1-one](/img/structure/B14396689.png)
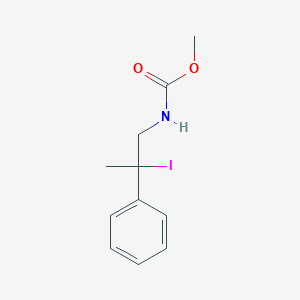
![6,9-Dimethoxy-7H-pyrido[2,3-c]azepine](/img/structure/B14396696.png)
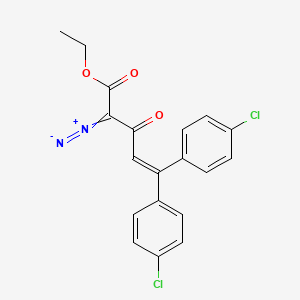
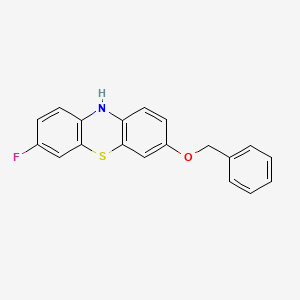
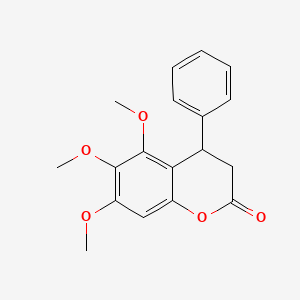
![2-Chloro-N-[(3,4-dichlorophenyl)carbamoyl]-5-fluorobenzamide](/img/structure/B14396725.png)
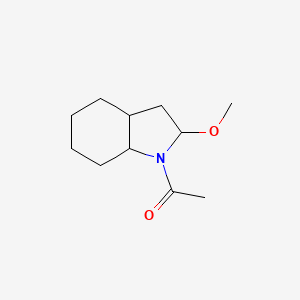
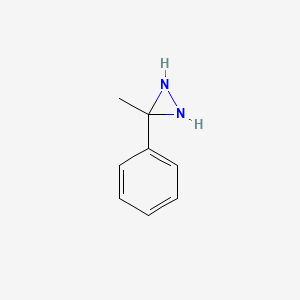
![(2E)-1-(4-Ethoxyphenyl)-2-[(2-nitrophenyl)imino]ethan-1-one](/img/structure/B14396757.png)
![5-[(Dimethylamino)methyl]oxolan-2-one](/img/structure/B14396762.png)
